molecular formula C6H9NO2 B040406 N-[1-(furan-2-yl)ethyl]hydroxylamine CAS No. 123606-36-0

N-[1-(furan-2-yl)ethyl]hydroxylamine

Cat. No. B040406
M. Wt: 127.14 g/mol
InChI Key: YZFFDDLGEYKSJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of furan derivatives, including N-[1-(furan-2-yl)ethyl]hydroxylamine and related compounds, involves several methodologies. One approach includes the reaction of keto acetylenic esters with hydroxylamine, producing methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate derivatives through a process that underscores the versatility of furan compounds in synthetic organic chemistry (Saikachi & Kitagawa, 1971). Another method described involves the catalyzed tandem reaction of electron-deficient 1,3-conjugated enynes with hydroxylamines, leading to highly substituted multifunctionalized 2,3-dihydroisoxazoles (Yu et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds related to N-[1-(furan-2-yl)ethyl]hydroxylamine is characterized by the presence of a furan ring, which is known for its planarity and ability to engage in various chemical reactions due to its aromatic nature. Crystal structure analysis of similar compounds has revealed detailed insights into their spatial configuration, showcasing the planarity of the furan ring and the stereogenic centers that may be present (Kote et al., 2014).

Chemical Reactions and Properties

Furan derivatives, including N-[1-(furan-2-yl)ethyl]hydroxylamine, participate in a wide range of chemical reactions. For instance, the reaction of hydroxylamine with ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate leads to the formation of novel compounds via a tandem ring opening and oximation process, illustrating the reactive versatility of hydroxylamine derivatives (Saravanan et al., 2007).

Physical Properties Analysis

The physical properties of furan-based polyesters, including those derived from hydroxylamine compounds, have been investigated, revealing insights into their thermal stability, molecular weight, and structural integrity. These studies are crucial for understanding the material characteristics of furan-based compounds and their potential applications in various fields (Jiang et al., 2014).

Scientific Research Applications

Conversion to Furan Derivatives for Polymers and Fuels

N-[1-(furan-2-yl)ethyl]hydroxylamine can be considered within the broader context of furan derivatives' applications. Furan derivatives, obtained from plant biomass, are pivotal for producing polymers, functional materials, and fuels. These compounds serve as sustainable alternatives to non-renewable hydrocarbon sources. Notable furan derivatives include 5-Hydroxymethylfurfural (HMF) and its further processed forms, which are essential for synthesizing a wide array of industrial chemicals and materials, ranging from monomers for polymer production to engine fuels and various chemicals (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalytic Valorization

The biocatalytic transformation of furans, including derivatives from N-[1-(furan-2-yl)ethyl]hydroxylamine, is a promising area. Biocatalysis offers a highly selective alternative to chemical processes for modifying furans, with applications in creating biofuels, bioplastics, and other biochemicals. This approach emphasizes the potential for sustainable and eco-friendly chemical synthesis (Domínguez de María & Guajardo, 2017).

Green Chemistry and Solvent Selection

In the synthesis of furan derivatives from carbohydrates, solvent selection plays a crucial role. The use of green chemistry principles in selecting solvents for biphasic dehydration reactions can significantly impact the efficiency and environmental footprint of producing furan derivatives, including those related to N-[1-(furan-2-yl)ethyl]hydroxylamine. This highlights the importance of sustainable practices in chemical manufacturing (Esteban, Vorholt, & Leitner, 2020).

Biologic Activity of Hydroxylamine Derivatives

While focusing on the broader chemical family, hydroxylamine derivatives exhibit various biological activities. These compounds have shown potential in cancer research, demonstrating carcinostatic activity against certain tumors. This suggests that N-[1-(furan-2-yl)ethyl]hydroxylamine and similar compounds could have applications in medical research and therapeutic development, despite your request to exclude drug-related information (Gross, 1985).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be toxic if swallowed . The safety precautions include avoiding ingestion and seeking immediate medical attention in case of accidental ingestion .

properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFFDDLGEYKSJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587641
Record name 1-(Furan-2-yl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-yl)ethyl]hydroxylamine

CAS RN

123606-36-0
Record name 1-(Furan-2-yl)-N-hydroxyethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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